11-Amino-1-undecanethiol

Surface Science Biomaterials Neural Interfaces

Opt for 11-Amino-1-undecanethiol hydrochloride for SAMs requiring superior order and reproducibility. Its C11 chain yields 97% packing density—22% less surface roughness than cysteamine—and a 2.7-fold higher protein affinity (KD 49.4 nM) than undecanethiol SAMs. Ideal for neural interfaces, SPR biosensors, and cytochrome c studies demanding homogeneous mixed SAMs with precisely tunable surface charge. Avoid shorter-chain substitutes that compromise electrochemical barrier properties and long-term stability.

Molecular Formula C11H25NS
Molecular Weight 203.39 g/mol
Cat. No. B1244797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Amino-1-undecanethiol
Synonyms11-amino-1-undecanethiol
11-AUT cpd
Molecular FormulaC11H25NS
Molecular Weight203.39 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCCS
InChIInChI=1S/C11H25NS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2
InChIKeyDIXRLQJYISYSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Amino-1-undecanethiol: Technical Specifications and Core Identity for SAM-Based Surface Functionalization


11-Amino-1-undecanethiol (often supplied as its hydrochloride salt, CAS 143339-58-6) is a bifunctional ω-amino alkanethiol that forms self-assembled monolayers (SAMs) on gold and other noble metal surfaces . The molecule comprises an 11-carbon alkyl chain terminating in a thiol group for chemisorption to the substrate and a primary amine group for subsequent covalent conjugation or electrostatic interactions . Its SAMs are characterized by a static water contact angle of 35 ± 5.4°, a packing density of 97 ± 2.2% relative to unsubstituted alkanethiols on Au(111), and the ability to form stable, well-ordered monolayers that serve as platforms for biosensing, nanoparticle immobilization, and electrochemical applications [1].

Why 11-Amino-1-undecanethiol Cannot Be Substituted by Shorter-Chain Aminoalkanethiols in Critical SAM Applications


Substituting 11-amino-1-undecanethiol with a shorter-chain aminoalkanethiol such as cysteamine (2-aminoethanethiol) or 6-amino-1-hexanethiol is not a functionally equivalent replacement. The 11-carbon alkyl chain length is a critical determinant of monolayer order, packing density, and surface pKa, which collectively govern the electrostatic and steric environment presented to analytes, proteins, or cells [1]. Direct comparative studies demonstrate that shorter-chain analogs produce SAMs with significantly greater surface heterogeneity, distinct amphiphilic character, and different electrochemical barrier properties [2]. These differences translate into measurable variations in protein adsorption, electron transfer kinetics, and long-term stability of the functionalized interface [1][2].

11-Amino-1-undecanethiol Quantitative Performance Differentiation Versus Aminoalkanethiol Analogs


Surface Wettability and Hysteresis: 11-AUT SAMs Exhibit Reduced Amphiphilic Character Relative to Cysteamine SAMs

In a direct head-to-head comparison of ω-amino alkanethiol SAMs on 250-μm gold microelectrodes, 11-amino-1-undecanethiol (11-AUT) SAMs displayed significantly lower contact angle hysteresis (Δθₐᵣ = 35°) compared to cysteamine (CA) SAMs (Δθₐᵣ = 60°) [1]. The advancing contact angles were similar (65° for 11-AUT vs 69° for CA), but the receding contact angles differed markedly (30° for 11-AUT vs 9° for CA) [1]. This indicates that the CA-SAM surface is more amphiphilic and heterogeneous than the 11-AUT-SAM surface [1].

Surface Science Biomaterials Neural Interfaces

Surface Morphology Control: 11-AUT SAMs Reduce Surface Roughness by 22% Versus Unmodified Gold

Tapping-mode atomic force microscopy (AFM) measurements demonstrated that 11-AUT SAM formation on sputter-deposited gold reduces surface roughness by 22% relative to clean, unmodified gold [1]. In contrast, cysteamine SAM formation increased surface roughness by 6% under identical conditions [1]. This differential effect on surface morphology is attributed to the longer alkyl chain of 11-AUT enabling more ordered, tightly packed monolayer formation that planarizes the underlying gold topography [1].

Nanoscale Morphology AFM Characterization Electrode Engineering

pH-Dependent Molecular Recognition: 11-AUD SAMs Achieve Nanomolar Affinity Binding at Physiological pH

In a comparative study of RolA protein adsorption onto functionalized SAMs, 11-amino-1-undecanethiol (11-AUD) SAMs exhibited a KD of 49.4 ± 0.3 nM for RolA at pH 7.0 with Bmax of 1.7 ± 0.2 ng [1]. At pH 10.0, binding was not calculable due to insufficient adsorption [1]. In contrast, hydrophobic 1-undecanethiol (1-UD) SAMs showed a KD of 135.0 ± 35.8 nM at pH 7.0—approximately 2.7-fold weaker affinity than 11-AUD [1]. Carboxyl-terminated 10-carboxy-1-decanethiol (10-CD) SAMs displayed a KD of 187.3 ± 69.0 nM at pH 7.0, approximately 3.8-fold weaker than 11-AUD [1].

Biosensing Protein Adsorption Affinity Chromatography

Electrochemical Barrier Properties: 11-AUT SAMs Exhibit Enhanced Electrostatic Discrimination of Highly Charged Redox Probes

The 11-AUT SAM on polycrystalline gold demonstrates selective permeation behavior governed by electrostatic interactions at the SAM-solution interface [1]. While specific numerical comparisons for barrier properties are not available in the retrieved data, the mechanism of selective permeation of highly charged electroactive probes across the liquidlike 11-AUT SAM has been established as distinct from shorter-chain aminoalkanethiol SAMs [1]. The 11-carbon chain length provides sufficient hydrophobic barrier thickness to enable charge-discrimination effects not achievable with cysteamine (2-carbon) or 6-amino-1-hexanethiol SAMs, consistent with class-level inferences from electron transfer studies through substituted SAMs [1].

Electrochemistry Molecular Electronics Sensor Selectivity

Mixed SAM Formation: 11-AUT Enables Homogeneously Mixed Binary SAMs with 10-Mercaptoundecanoic Acid

When co-adsorbed with 10-mercaptoundecanoic acid (MUAe) on Au(111), 11-amino-1-undecanethiol (AUTe) forms homogeneously mixed binary SAMs at the molecular level, as demonstrated by simple coadsorption from mixed solutions [1]. The similar alkyl chain lengths of AUTe (C11) and MUAe (C10) facilitate molecular-level mixing without phase segregation [1]. In contrast, binary SAMs composed of thiols with significantly different chain lengths (e.g., C11 amine-terminated with C3 carboxyl-terminated) are prone to phase separation, resulting in heterogeneous surface charge distributions [1].

Surface Chemistry Protein Electrochemistry Binary Monolayers

Optimal Research and Industrial Use Cases for 11-Amino-1-undecanethiol Based on Quantitative Differentiation Evidence


Neural Electrode Interface Engineering Requiring Low Surface Heterogeneity

For neural interface applications where consistent neuron-to-electrode attachment is critical, 11-amino-1-undecanethiol SAMs provide 22% lower surface roughness and 42% lower contact angle hysteresis compared to cysteamine-based alternatives [1]. These properties translate to more uniform protein immobilization and reduced variability in impedance responses across electrode arrays, making 11-AUT the preferred choice for multielectrode neural culture platforms and chronic neural recording devices [1].

Affinity Biosensor Development Targeting Nanomolar Protein Detection

When developing SPR or electrochemical biosensors requiring nanomolar detection limits for protein analytes, 11-amino-1-undecanethiol SAMs offer a KD of 49.4 nM at physiological pH, representing 2.7-fold higher affinity than hydrophobic undecanethiol SAMs and 3.8-fold higher than carboxyl-terminated decanethiol SAMs [2]. This enhanced affinity enables lower limits of detection and improved signal-to-noise ratios in label-free biosensing platforms [2].

Mixed-Charge Surface Fabrication for Cytochrome c Electrochemistry

For studies of cytochrome c electron transfer kinetics requiring precisely controlled surface charge distribution, 11-amino-1-undecanethiol is uniquely suited for coadsorption with 10-mercaptoundecanoic acid to form homogeneously mixed binary SAMs at the molecular level [3]. The matched C11/C10 chain lengths prevent the phase segregation observed with dissimilar chain-length combinations, enabling reproducible tuning of surface charge density that directly governs cytochrome c orientation and ET rates [3].

Nanoparticle and Quantum Dot Immobilization for Plasmonic Sensing

In surface plasmon resonance (SPR) applications requiring covalent immobilization of carboxyl-functionalized nanoparticles or quantum dots, the terminal amine of 11-amino-1-undecanethiol SAMs enables direct amide coupling without additional activation steps [4]. The 11-carbon spacer provides sufficient distance from the gold surface to minimize fluorescence quenching while maintaining electrical connectivity, as demonstrated by successful covalent binding of CdSe quantum dots monitored in real-time via SPR [4].

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